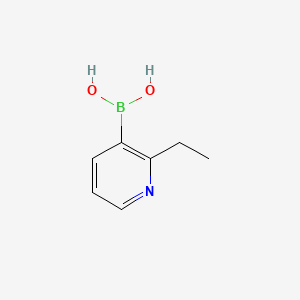

(2-Ethylpyridin-3-yl)boronic acid

Description

Structure

2D Structure

Propriétés

IUPAC Name |

(2-ethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBEDDNBACEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694478 | |

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-02-1 | |

| Record name | (2-Ethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylpyridin 3 Yl Boronic Acid and Derivatives

Strategies for the Preparation of Pyridinylboronic Acids

The preparation of pyridinylboronic acids and their derivatives can be achieved through several distinct synthetic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and functional group tolerance. Key strategies include metal-halogen exchange, directed ortho-metalation, palladium-catalyzed cross-coupling, and transition-metal-catalyzed C–H borylation. umich.edu

Metal-halogen exchange is a foundational and widely utilized method for the synthesis of aryl and heteroaryl boronic acids. umich.eduwikipedia.org This approach involves the reaction of a halopyridine with an organometallic reagent, typically an organolithium or Grignard reagent, to generate a pyridinyl anion. This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to form the boronic acid derivative after acidic workup. orgsyn.org

The general sequence is as follows:

Metal-Halogen Exchange: A halopyridine (e.g., 3-bromo-2-ethylpyridine) is treated with a strong organometallic base, most commonly n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl), at low temperatures (e.g., -78 °C to -40 °C). orgsyn.orgethz.ch This step replaces the halogen atom with a metal (Li or MgX). The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Borylation: The resulting pyridinyl organometallic species is reacted in situ with a boron electrophile, such as triisopropyl borate [B(OiPr)₃] or trimethyl borate [B(OMe)₃]. orgsyn.orgmdpi.com

Hydrolysis: The reaction is quenched with an aqueous acid to hydrolyze the initially formed boronate complex into the final boronic acid.

A common challenge with pyridinylboronic acids is their instability, often leading to isolation as a cyclic trimer anhydride, known as a boroxin. orgsyn.org For example, the synthesis of 3-pyridylboronic acid via lithium-halogen exchange of 3-bromopyridine (B30812) often yields the corresponding tris(3-pyridyl)boroxin. orgsyn.org

Table 1: Reagents and Conditions for Metal-Halogen Exchange Borylation

| Step | Common Reagents | Typical Conditions |

| Metalation | n-Butyllithium, sec-Butyllithium, tert-Butyllithium, Isopropylmagnesium chloride (i-PrMgCl), i-PrMgCl·LiCl (TurboGrignard) sigmaaldrich.com | Anhydrous ethereal solvents (THF, Diethyl ether), Low temperatures (-78 °C to 0 °C) |

| Borylation | Triisopropyl borate, Trimethyl borate | Quench at low temperature, followed by warming to room temperature |

| Workup | Aqueous HCl, H₂SO₄ | Acidic hydrolysis to yield the boronic acid |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The method relies on a directing group (DG) on the pyridine (B92270) ring that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. harvard.edubaranlab.org The resulting lithiated intermediate can then be trapped with a boron electrophile.

For pyridine systems, various functional groups can act as effective directing groups, including carboxamides, carbamates, and ethers. acs.orgharvard.edu The process avoids the need for a pre-installed halogen, instead activating a C-H bond directly. This strategy has been successfully employed in one-pot procedures that combine DoM, borylation, and subsequent Suzuki-Miyaura cross-coupling, thereby avoiding the isolation of potentially unstable pyridyl boronic acids. acs.org

The sequence for a DoM-borylation is:

Coordination of a strong base (e.g., lithium diisopropylamide, LDA) to the directing group.

Regioselective deprotonation of the C-H bond at the position ortho to the directing group.

Quenching of the pyridinyl anion with a trialkyl borate.

Hydrolysis to afford the ortho-functionalized pyridinylboronic acid.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a premier method for synthesizing boronic esters from aryl or heteroaryl halides. organic-chemistry.org This reaction typically involves coupling a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or a monoboron reagent like pinacol (B44631) borane (B79455) (HBpin), in the presence of a palladium catalyst and a base. nih.govresearchgate.net

A general catalytic cycle involves:

Oxidative addition of the halopyridine to a Pd(0) complex.

Transmetalation with the boron reagent.

Reductive elimination to release the pyridinylboronic ester and regenerate the Pd(0) catalyst.

This method offers excellent functional group tolerance and generally proceeds under mild conditions. nih.gov The direct product of this reaction is a boronic ester (e.g., a pinacol ester), which is often more stable and easier to handle and purify than the free boronic acid. organic-chemistry.org A wide range of palladium catalysts and ligands have been developed to improve the efficiency and scope of this transformation for various substrates, including challenging heteroaryl chlorides. nih.govresearchgate.net

Table 2: Typical Components for Miyaura Borylation of a Halopyridine

| Component | Examples | Purpose |

| Substrate | 3-Bromo-2-ethylpyridine, 3-Chloro-2-ethylpyridine | Halogen source for oxidative addition |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacol borane (HBpin) | Provides the boryl group |

| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling cycle |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the palladium center |

| Base | KOAc, K₃PO₄, K₂CO₃ | Promotes the transmetalation step |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

In recent years, transition-metal-catalyzed C-H activation has emerged as a highly atom-economical strategy for forming C-B bonds, as it bypasses the need for pre-functionalized substrates like organohalides. rsc.org Iridium and rhodium complexes are particularly effective catalysts for the direct borylation of C-H bonds in pyridines. researchgate.netrsc.org

The application of this methodology to pyridines can be challenging due to the Lewis basic nitrogen atom, which can coordinate to the metal center and inhibit catalytic activity. rsc.orgnih.govrsc.org However, these challenges can be overcome. For instance, substituents at the C-2 position can sterically hinder this inhibitory coordination, allowing the borylation to proceed. rsc.orgrsc.org Regioselectivity is governed by a combination of steric and electronic factors. researchgate.net For example, in many substituted pyridines, borylation occurs preferentially at the least sterically hindered position. rsc.org Rhodium catalysts have also been developed for the directed C-H borylation of specific pyridine derivatives like 2-pyridones. acs.orgnih.gov

While the aforementioned methods represent the primary strategies for synthesizing pyridinylboronic acids, specific scaffolds like (2-ethylpyridin-3-yl)boronic acid can be accessed by applying these general routes to appropriately substituted precursors. The most direct precursor would be 3-halo-2-ethylpyridine.

From 3-Bromo-2-ethylpyridine: This starting material is amenable to both metal-halogen exchange (using n-BuLi or a Grignard reagent) and Miyaura borylation (using a palladium catalyst and B₂pin₂). The choice between these routes may depend on the desired scale and available equipment. Metal-halogen exchange is often inexpensive but requires cryogenic temperatures. umich.edu Miyaura borylation offers milder conditions and produces a stable pinacol ester directly but requires a more expensive palladium catalyst. organic-chemistry.orgnih.gov

From 2-Ethylpyridine (B127773) via C-H Borylation: Direct C-H borylation of 2-ethylpyridine using an iridium catalyst would present a regioselectivity challenge. Steric hindrance from the ethyl group at the C-2 position would likely disfavor borylation at the C-6 position, potentially directing the borylation to other positions on the ring, including the desired C-3 position. researchgate.net However, controlling the reaction to achieve exclusive C-3 functionalization would likely require careful optimization of ligands and reaction conditions.

Synthesis of Esters and Protected Forms of this compound

Boronic acids are known to readily dehydrate to form boroxins and can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids. nih.gov To enhance stability, facilitate purification via chromatography, and improve handling, boronic acids are frequently converted into or synthesized directly as boronic esters. vt.edu

Common protected forms include esters derived from diols such as pinacol, neopentyl glycol, or diethanolamine (B148213). vt.edusynquestlabs.com The pinacol ester of this compound is a common and stable derivative. gentaur.com

There are two main approaches to obtaining these esters:

Direct Synthesis: As discussed, palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) directly yields the corresponding pyridinyl pinacol boronate ester. organic-chemistry.org This is often the most efficient route.

Esterification of the Boronic Acid: A pre-synthesized boronic acid (or its boroxin form) can be converted to its pinacol ester by reaction with pinacol, often with azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene. orgsyn.org This method is useful for converting a crude boronic acid, prepared via a method like metal-halogen exchange, into a more stable and purifiable form.

Deprotection of these esters back to the free boronic acid can be achieved if necessary, for example, through a two-step protocol involving transesterification with diethanolamine followed by acidic hydrolysis. vt.edu

Boronate Ester Formation and Stability

Boronic acids, including pyridyl derivatives, are versatile reagents in organic chemistry, but their application can be hampered by inherent instability. digitellinc.com They are prone to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines. wikipedia.org To enhance stability for purification, storage, and handling, boronic acids are frequently converted into boronate esters through reaction with diols. digitellinc.comwiley-vch.de

The most common protecting group is pinacol, which reacts with a boronic acid to form a five-membered cyclic dioxaborolane ring structure. wikipedia.org While these pinacol boronic esters (Bpin) offer improved stability compared to the free boronic acids, they can still be susceptible to deboronation, oxidation, and particularly hydrolysis, which complicates isolation and purification procedures. digitellinc.com The stability of boronate esters is influenced by both the steric and electronic properties of the diol used. For instance, more sterically hindered diols can form esters with greater kinetic stability against hydrolysis. digitellinc.comresearchgate.net Acyclic boronic esters are generally considered to be hydrolytically unstable. nih.gov The formation of more stable cyclic five- and six-membered esters with 1,2- and 1,3-diols, respectively, is a key strategy to mitigate these stability issues. nih.gov

The relative stability of different boronate esters can be assessed by studying their rates of hydrolysis or transesterification with other diols. researchgate.netresearchgate.net Research has shown that factors such as the conformational rigidity and substitution pattern of the diol backbone play a significant role in the hydrolytic stability of the resulting ester. researchgate.netsemanticscholar.org

| Boron Species | General Structure | Key Stability Characteristics | Common Applications |

|---|---|---|---|

| Free Boronic Acid | R-B(OH)₂ | Prone to dehydration to form boroxines; can be unstable under typical reaction and purification conditions. digitellinc.comwikipedia.org | Direct use in cross-coupling reactions where in-situ formation is feasible. |

| Pinacol Boronate Ester (Bpin) | R-B(O₂C₂Me₄) | Offers enhanced stability over free boronic acid but can be prone to hydrolysis and deboronation. digitellinc.com | Widely used as a stable, isolable intermediate for Suzuki-Miyaura coupling. nih.gov |

| Other Diol Esters | Varies (e.g., Dioxaborinanes) | Stability is highly dependent on the diol structure; sterically hindered diols can confer significant hydrolytic stability. digitellinc.comresearchgate.net | Used when specific stability profiles are required for multi-step synthesis or biological applications. researchgate.net |

N-Methyliminodiacetic Acid (MIDA) Boronates as Surrogates

A significant challenge, particularly with 2-heterocyclic boronic acids, is their pronounced instability. nih.gov To address this, N-methyliminodiacetic acid (MIDA) has been employed to form highly stable boronate esters that serve as effective surrogates for their unstable boronic acid counterparts. nih.govresearchgate.net MIDA boronates exhibit exceptional stability, often existing as free-flowing, crystalline solids that are stable to air, moisture, and silica (B1680970) gel chromatography. nih.govbldpharm.com This high degree of stability greatly facilitates their isolation, purification, handling, and long-term storage. nih.gov

A general synthetic method allows for the preparation of a wide range of 2-pyridyl MIDA boronates from the corresponding 2-bromopyridines. nih.gov The process involves a transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.govresearchgate.net This methodology provides reliable access to these stable building blocks.

The utility of MIDA boronates lies in their ability to undergo a "slow-release" of the reactive boronic acid under specific, mild basic conditions. researchgate.netbldpharm.com This property makes them highly effective partners in iterative cross-coupling reactions, where the stable MIDA boronate can be carried through multiple synthetic steps before the boronic acid is unmasked for a subsequent transformation. nih.gov This approach has been widely applied in the synthesis of complex small molecules. bldpharm.comnih.gov

| Feature | Description | Reference |

|---|---|---|

| Stability | Exceptionally stable to air, moisture, and silica gel chromatography; typically exist as crystalline, free-flowing solids. | nih.govbldpharm.com |

| Synthesis | Can be prepared from corresponding bromides via transligation of trialkoxyborate salts with MIDA. | nih.govresearchgate.net |

| Reactivity | Serve as "slow-release" surrogates for unstable boronic acids; deprotection occurs under mild basic conditions to liberate the free boronic acid for cross-coupling. | researchgate.netbldpharm.com |

| Application | Widely used as building blocks in iterative cross-coupling for the synthesis of complex molecules, natural products, and pharmaceuticals. | bldpharm.comnih.gov |

Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity evaluation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation.

¹H and ¹³C NMR: These techniques provide detailed information about the proton and carbon framework of the molecule, confirming the presence of the ethyl and pyridine moieties and their substitution pattern. However, free boronic acids often exist in equilibrium with their trimeric boroxine (B1236090) anhydrides in solution, which can lead to broadened or complex spectra. reddit.com To obtain sharp, intelligible spectra, it is common practice to run the sample in a solvent like deuterated methanol (B129727) (CD₃OD) or D₂O. reddit.com The alcohol or water breaks up the boroxine oligomers, providing a spectrum of a single, well-defined species (the methyl ester or the hydrated acid). reddit.com

¹¹B NMR: This technique is particularly informative for organoboron compounds. rsc.org The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal planar (sp²) boronic acid exhibits a different chemical shift compared to a tetrahedral (sp³) boronate ester. nsf.govnih.gov This makes ¹¹B NMR an excellent tool for monitoring the formation of boronate esters and studying the equilibrium between the acid and its complexes. nsf.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the elemental composition of the compound. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used for the analysis of boronic acids without the need for derivatization. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also applicable, though it often requires derivatization of the boronic acid to its more volatile pinacol ester to ensure thermal stability during analysis. chromatographyonline.com

Chromatographic Techniques: Chromatography is crucial for assessing the purity of this compound and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for purity analysis. waters.com However, the analysis of boronic acids and their esters can be challenging due to on-column hydrolysis. For hydrolytically sensitive species like pinacol esters, specialized methods are required. These may include the use of aprotic, non-aqueous sample diluents and highly basic mobile phases (e.g., pH > 12) to suppress the hydrolysis of the ester back to the more polar, poorly retained boronic acid. nih.govamericanpharmaceuticalreview.com An alternative approach involves post-column derivatization with a reagent like alizarin (B75676), which forms a fluorescent complex with the boronic acid, allowing for highly selective and sensitive detection. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of reactions involving boronic acids. A selective visualization method involves staining the developed TLC plate with a solution of alizarin and viewing it under UV light (366 nm). Boronic acids appear as brightly fluorescent spots, allowing for their easy detection in a complex reaction mixture. researchgate.netwur.nl

| Technique | Information Provided | Key Considerations & Methodologies |

|---|---|---|

| NMR Spectroscopy | Structural elucidation (¹H, ¹³C); Boron coordination state (¹¹B). | Use of CD₃OD or D₂O to break up boroxine oligomers for clearer ¹H spectra. ¹¹B NMR is diagnostic for sp² vs. sp³ boron. reddit.comnsf.gov |

| Mass Spectrometry | Molecular weight confirmation and fragmentation patterns. | ESI-MS or APCI-MS for direct analysis. GC-MS may require derivatization to a stable ester (e.g., pinacol). researchgate.netchromatographyonline.com |

| HPLC | Purity assessment and quantification. | Requires method development to prevent on-column hydrolysis; may use high pH mobile phases or aprotic diluents for boronate esters. nih.govwaters.com |

| TLC | Reaction monitoring. | Selective visualization using alizarin stain, which forms a fluorescent complex with boronic acids under UV light. researchgate.net |

Catalytic Applications and Organic Transformations Involving 2 Ethylpyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, especially between sp2-hybridized carbon atoms. wikipedia.orgacs.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (2-Ethylpyridin-3-yl)boronic acid, with an organic halide or triflate. wikipedia.orgresearchgate.net Its broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents contribute to its extensive use in academic and industrial settings. researchgate.netrsc.org

Mechanistic Aspects and Catalytic Cycles in Suzuki-Miyaura Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org This step is often the rate-determining step in the catalytic cycle. libretexts.org Studies have shown that for aryl bromides, this addition occurs to a monoligated palladium complex, Pd(PPh3), under typical catalytic conditions. chemrxiv.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species. wikipedia.orgyoutube.com This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. wikipedia.org The transmetalation is thought to proceed through an intermediate with a Pd-O-B linkage. chemrxiv.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org This step typically proceeds with retention of stereochemistry. wikipedia.org

Coupling with Aryl and Heteroaryl Halides

This compound is a versatile coupling partner for a wide range of aryl and heteroaryl halides in Suzuki-Miyaura reactions. The reactivity of the halide partner generally follows the order: I > OTf > Br >> Cl. wikipedia.orglibretexts.org

The coupling of pyridylboronic acids, including derivatives like this compound, with various heteroaryl halides has been demonstrated to produce a variety of heterobiaryl compounds. For instance, the coupling of 2-ethoxypyridin-3-ylboronic acid with 5-bromo-2-methoxypyridine (B44785) and 2-chloro-6-methoxypyridine (B123196) yields the corresponding bipyridine products. dergipark.org.tr Similarly, coupling reactions with halogenated pyrimidines are common, often showing regioselectivity based on the electronic and steric properties of the pyrimidine (B1678525) ring. mdpi.com

The reaction conditions, such as the palladium catalyst and base, can be tailored to achieve successful coupling with different classes of halides. For example, Pd(PPh3)4 and NaOH have been used effectively for coupling with phenylboronic acids, while other conditions might be required for less reactive heteroarylboronic acids. oup.com

Regioselectivity and Stereoselectivity in Suzuki-Miyaura Coupling of Pyridine (B92270) Boronic Acids

Regioselectivity is a critical aspect when coupling partners have multiple potential reaction sites. In the case of di- or polyhalogenated pyridines, the Suzuki-Miyaura coupling can often be controlled to occur at a specific position. For instance, in 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4-position due to the more favorable oxidative addition of palladium at this site. mdpi.com However, steric hindrance from adjacent substituents can sometimes alter this preference, favoring the C2 position. mdpi.com

Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have shown that the order of substitution can be influenced by the reaction conditions and the nature of the boronic acid. beilstein-journals.org This allows for the selective synthesis of mono-, di-, and tri-substituted pyridine derivatives. beilstein-journals.org

Stereoselectivity is also a key consideration, particularly in the synthesis of chiral molecules. While the reductive elimination step in the Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry, the choice of catalyst can influence the stereochemical outcome in certain cases. wikipedia.orgbeilstein-journals.org For example, in the coupling of β-enamido triflates, the use of Pd(PPh3)4 can lead to retention of the double bond configuration, whereas other catalysts like Pd(dppf)Cl2 can result in inversion. beilstein-journals.org

Influence of the 2-Ethyl Substituent on Reactivity and Selectivity in Cross-Coupling

The presence and nature of substituents on the pyridine ring of the boronic acid can significantly impact the reactivity and selectivity of the cross-coupling reaction. The 2-ethyl substituent in this compound can exert both electronic and steric effects.

Electronically, the ethyl group is an electron-donating group, which can influence the nucleophilicity of the boronic acid. Sterically, the ethyl group at the 2-position can create steric hindrance around the boronic acid moiety. This steric bulk can affect the rate of transmetalation and may influence the regioselectivity of the reaction when coupling with substrates that have multiple reactive sites. acs.org

Studies on related systems, such as 2-substituted imidazo[1,2-a]pyridines, have demonstrated that the nature of the 2-substituent (e.g., methyl, phenyl) has a significant influence on the reactivity of the molecule in Suzuki-Miyaura cross-coupling reactions. oup.comresearchgate.net For instance, the reactivity of 8-haloimidazo[1,2-a]pyridines was found to be dependent on the substituent at the 2-position. oup.com This suggests that the 2-ethyl group in this compound likely plays a crucial role in modulating its reactivity profile.

Strategies for Impurity Control in Pharmaceutical Synthesis

In the context of pharmaceutical synthesis, controlling impurities is of paramount importance. A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl impurity. acs.org This side reaction can be promoted by palladium(II) species. acs.org

Strategies to suppress this undesired homocoupling include careful control of the reaction conditions. One approach is to modify the process to minimize the concentration of palladium(II) available to react with the boronic acid. This can involve adjusting the catalyst system, the base, or the addition sequence of the reagents. For example, in the synthesis of a pharmaceutical intermediate, nearly complete suppression of homocoupling was achieved through specific process modifications. acs.org

Another consideration is the stability of the boronic acid itself. Some boronic acids, particularly certain heteroaryl boronic acids, are prone to decomposition under the basic reaction conditions. rsc.orgresearchgate.net Using boronic esters, such as pinacol (B44631) esters, can be a strategy to circumvent this instability, as they are often more stable and can be used as direct replacements for the corresponding boronic acids. rsc.org

Other Palladium-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application, this compound and related pyridine boronic acids can potentially participate in other palladium-catalyzed coupling reactions. The versatility of organoboron compounds extends to various transformations beyond the standard Suzuki-Miyaura coupling.

For instance, palladium catalysis is central to a wide array of cross-coupling reactions, including but not limited to Sonogashira, Heck, and Stille couplings. Although direct examples involving this compound in these specific reactions are not detailed in the provided context, the fundamental reactivity of the C-B bond allows for its participation in various palladium-mediated bond-forming processes. The principles of oxidative addition, transmetalation, and reductive elimination are common to many of these catalytic cycles. researchgate.net

Copper-Catalyzed Coupling Reactions (e.g., Chan-Lam Coupling)

Copper-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. alfa-chemistry.com Among these, the Chan-Lam coupling is a powerful method for constructing C-N, C-O, and C-S bonds using organoboronic acids as coupling partners. alfa-chemistry.comorganic-chemistry.org This reaction is valued for its often mild conditions, tolerance to air and moisture, and the use of inexpensive and abundant copper catalysts. alfa-chemistry.com The general mechanism involves the interaction of a Cu(II) salt with a heteroatom nucleophile (like an amine or phenol) and the boronic acid. st-andrews.ac.uk The process is believed to proceed through a transmetalation step, followed by reductive elimination from a Cu(III) intermediate to form the desired product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. st-andrews.ac.uk

The use of heteroarylboronic acids, such as this compound, in Chan-Lam couplings allows for the synthesis of complex N-aryl and O-aryl pyridines, which are prevalent scaffolds in medicinal chemistry. The reaction tolerates a wide array of nucleophiles, including amines, anilines, amides, and phenols. organic-chemistry.orgresearchgate.net For instance, the coupling of 2-aminopyridine (B139424) with various arylboronic acids under copper catalysis proceeds in moderate to good yields, demonstrating the feasibility of such transformations. researchgate.net While specific examples detailing this compound in Chan-Lam couplings are specialized, the general reactivity of pyridylboronic acids provides a strong precedent for its successful application.

A representative Chan-Lam N-arylation reaction is summarized in the table below, illustrating typical conditions and outcomes for the coupling of boronic acids with amine nucleophiles.

Table 1: Examples of Copper-Catalyzed Chan-Lam N-Arylation This table presents representative examples of the Chan-Lam coupling with various boronic acids to illustrate the reaction's scope. Conditions are generalized from typical literature procedures.

| Entry | Boronic Acid | Amine Nucleophile | Catalyst/Base | Solvent | Yield |

| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 92% beilstein-journals.org |

| 2 | 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 90% beilstein-journals.org |

| 3 | Phenylboronic acid | 3-Amino-5-bromopyridine | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 50% beilstein-journals.org |

| 4 | Phenylboronic acid | 4-Chloroaniline | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 71% beilstein-journals.org |

Asymmetric Catalysis with this compound Derivatives

The development of asymmetric catalytic methods is crucial for accessing chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. Derivatives of this compound can be employed in asymmetric transformations to construct stereogenic centers with high enantioselectivity.

Enantioselective Transformations

Organoboronic acids are versatile reagents in enantioselective catalysis, participating in reactions that create both C-C and C-heteroatom stereocenters. A key strategy involves the reaction of a prochiral substrate with a boronic acid in the presence of a chiral transition-metal catalyst.

One major area is the enantioselective addition of boronic acids to unsaturated systems. For example, rhodium complexes with chiral diene ligands have been used for the asymmetric conjugate addition of arylboronic acids to enones, yielding products with high enantiomeric excess. researchgate.net Similarly, nickel-catalyzed enantioconvergent cross-couplings of racemic starting materials with boronic acid derivatives have emerged as a powerful tool. acs.org These reactions can forge C(sp²)-C(sp³) bonds, creating chiral centers adjacent to aromatic or heteroaromatic rings. acs.org

Another significant approach is the desymmetrization of prochiral molecules. For instance, prochiral 2-aryl-1,3-diols can be desymmetrized through mono-O-alkylation catalyzed by a chiral boroxarophenanthrene catalyst, which activates the diol via a defined anionic complex. dicp.ac.cn Palladium-catalyzed enantioselective C-H functionalization has also been used to desymmetrize molecules by coupling them with boronic acids, guided by a chiral ligand such as a monoprotected amino acid (MPAA). acs.orgepfl.ch These methods highlight the potential to use boronic acid derivatives to generate complex, enantioenriched architectures. acs.org

Chiral Catalyst Design and Optimization

The success of any asymmetric transformation hinges on the design of the chiral catalyst. The catalyst, typically a metal complex bearing a chiral ligand, must effectively control the stereochemical outcome of the reaction.

For reactions involving organoboronic acids, a wide variety of chiral ligands have been developed for metals like palladium, rhodium, copper, and nickel. acs.orgbeilstein-journals.org These include:

Chiral Phosphine Ligands: Bidentate phosphines like BINAP and Josiphos-type ligands are classic choices that create a defined chiral environment around the metal center, influencing the enantioselectivity of cross-coupling and addition reactions. epfl.chmdpi.com

Chiral N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form robust complexes with metals. Chiral NHC ligands have been successfully applied in copper- and gold-catalyzed asymmetric reactions. beilstein-journals.orgmdpi.com

Chiral Phosphoramidite and Diene Ligands: These are often used in rhodium-catalyzed asymmetric additions of boronic acids to olefins and other unsaturated substrates. researchgate.netmdpi.com

Chiral Brønsted Acids: In some organocatalytic transformations, chiral phosphoric acids (CPAs) have been designed to activate substrates and control enantioselectivity. nih.govdiva-portal.org These catalysts often feature a binaphthyl (BINOL) backbone and can be optimized through modular design. nih.gov

Catalyst optimization is an iterative process. It involves screening different ligands, metal precursors, solvents, and additives to maximize both yield and enantioselectivity. hud.ac.uk Data-driven approaches are increasingly being used to streamline this process, allowing for the rapid identification of key structural features in a catalyst that correlate with high selectivity. nih.gov For a substrate like this compound, the Lewis basic pyridine nitrogen could potentially interact with the catalyst, necessitating careful ligand selection to avoid catalyst inhibition and achieve high stereocontrol.

Table 2: Selected Chiral Ligands for Asymmetric Reactions Involving Boronic Acids

| Ligand Class | Metal | Reaction Type | Reference |

| Monoprotected Amino Acids (MPAAs) | Palladium | C-H Functionalization | acs.orgepfl.ch |

| Biaryl Phosphines (e.g., BINAP) | Rhodium, Copper | Conjugate Addition, C-O Coupling | researchgate.netbeilstein-journals.org |

| Bisoxazoline (BiOX) | Nickel | Reductive Cross-Coupling | acs.org |

| Chiral Phosphoric Acids (CPAs) | (Organocatalyst) | Allylboration | nih.govdiva-portal.org |

| Josiphos-type Ligands | Palladium | Desymmetrization | epfl.ch |

Radical-Mediated Reactions Utilizing Organoboron Compounds

In addition to their role in two-electron, polar reactions, organoboron compounds, including boronic acids and their esters, have been increasingly recognized as valuable precursors for radical intermediates. kuleuven.be These radical-mediated reactions offer complementary reactivity to traditional transition-metal cross-coupling.

The generation of radicals from stable organoboron reagents typically requires an activation step. One prominent strategy is photoredox catalysis, where a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer (SET) event. kuleuven.be However, the high oxidation potential of many alkylboronic acids has limited their direct use. semanticscholar.org Recent studies have shown that this limitation can be overcome. For example, the formation of a redox-active complex between a boronic acid and a Lewis base (like quinuclidine) or through hydrogen-bonding interactions with an amide solvent can lower the oxidation potential, enabling radical generation under mild photocatalytic conditions. kuleuven.besemanticscholar.org

Once generated, the carbon-centered radicals can participate in a variety of transformations:

Giese-type Additions: The radical adds to an electron-deficient alkene, forming a new C-C bond. kuleuven.be

Radical-Radical Coupling: The generated radical can couple with another radical species. kuleuven.be

Radical Cascade Cyclizations: Manganese(III) acetate (B1210297) can mediate the radical cyclization of o-alkenyl aromatic isocyanides with boronic acids to synthesize complex heterocyclic structures like 3-cyanoindoles. organic-chemistry.org This process involves an initial intermolecular radical addition followed by an intramolecular cyclization. organic-chemistry.org

These radical-based methods expand the synthetic utility of this compound, allowing its incorporation into molecules through pathways that are distinct from traditional polar or pericyclic reactions. The ability to generate a 2-ethylpyridin-3-yl radical under mild conditions opens up new avenues for late-stage functionalization and the construction of novel chemical entities.

Medicinal Chemistry and Biological Relevance of 2 Ethylpyridin 3 Yl Boronic Acid

(2-Ethylpyridin-3-yl)boronic Acid as an Enzyme Inhibitor

This compound belongs to the boronic acid class of compounds, which are recognized for their diverse biological activities, including the inhibition of various enzymes. smolecule.com These compounds have garnered significant attention in medicinal chemistry for their potential to target enzymes implicated in a range of diseases. smolecule.com The boronic acid functional group is key to their inhibitory action, allowing for unique interactions with enzyme active sites.

The primary mechanism by which boronic acids, including this compound, inhibit enzymes is through the formation of a reversible covalent bond with nucleophilic amino acid residues in the enzyme's active site. nih.govnih.gov The boron atom in its sp2 hybridized state is electrophilic and can accept a pair of electrons from a nucleophile, such as the hydroxyl group of a serine or threonine residue. smolecule.comnih.gov

This interaction leads to the formation of a tetrahedral boronate adduct, where the boron atom converts to an sp3 hybridized state. nih.govfrontiersin.org This adduct is often a stable, yet reversible, complex that mimics the transition state of the enzymatic reaction, thereby blocking the enzyme's catalytic activity. nih.gov The covalent nature of this interaction can lead to high-potency inhibition, while its reversibility can reduce the risk of permanent, off-target modifications and associated toxicities. nih.govnih.gov The inhibition process typically follows a two-step mechanism: initial non-covalent binding of the inhibitor to the active site, followed by the formation of the covalent boronate adduct. nih.gov

Boronic acids are well-established inhibitors of proteases that utilize serine or threonine as the catalytic nucleophile. nih.govnih.gov The boronic acid moiety can form a covalent adduct with the active site serine or threonine, effectively inactivating the enzyme. smolecule.comnih.gov This mechanism has been successfully exploited in the development of therapeutic agents, such as Bortezomib, a proteasome inhibitor that targets an N-terminal threonine residue. nih.govnih.gov

Dipeptidyl peptidase IV (DPPIV), a serine protease, is another key target for boronic acid inhibitors. Studies on boroPro-containing dipeptides have shown that these compounds are potent inhibitors of DPPIV. nih.gov The inhibitory activity is dependent on the stereochemistry at the P1 position and can tolerate a variety of amino acids at the P2 position, demonstrating the potential for developing specific inhibitors. nih.gov

β-lactamases are serine-based enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govucl.ac.uk Boronic acids have emerged as a promising class of β-lactamase inhibitors because they act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue. nih.govmdpi.com This strategy has led to the development of clinically relevant inhibitors. mdpi.com

While specific studies on this compound are not extensively detailed in the provided results, the general class of pyridine-based boronic acids has been investigated. The electronic properties and substitution patterns on the pyridine (B92270) ring can influence binding affinity and inhibitory potency against different classes of β-lactamases (Class A, C, and D). frontiersin.orgnih.gov For instance, computational studies have explored the covalent docking of boronic acid derivatives to various β-lactamases, highlighting the importance of the inhibitor's structure in the binding process. frontiersin.org The development of novel boronic acid inhibitors, including those with triazole linkers, continues to be an active area of research to combat antibiotic resistance. ucl.ac.uk

Carboxylesterases (CEs) are serine hydrolases involved in the metabolism of numerous ester-containing drugs and xenobiotics. nih.govmetabolomics.se Inhibition of these enzymes can modulate drug pharmacokinetics and efficacy. nih.gov Boronic acids have been identified as potent inhibitors of carboxylesterases. acs.org

A computational screening of a large library of boronic acids identified several compounds that could inhibit carboxylesterases involved in insecticide resistance. acs.org These inhibitors were shown to act synergistically with traditional insecticides, increasing their effectiveness. acs.org Although direct inhibition by this compound is not specified, the established activity of the boronic acid class against CEs suggests its potential in this area. Structure-activity relationship studies have shown that the potency of inhibitors is influenced by factors like hydrophobicity and specific substitutions on the molecule. nih.gov

The inhibitory activity of boronic acids extends beyond serine/threonine proteases and β-lactamases.

Proteasomes: The 26S proteasome, a threonine-based protease complex crucial for protein degradation, is a major target for cancer therapy. nih.gov Boronic acid-containing peptides, like the approved drug Bortezomib, are potent and reversible proteasome inhibitors. nih.govresearchgate.net They form a covalent adduct with the N-terminal threonine residue of the proteasome's active sites. nih.gov Virtual screening of boronic acid derivatives has been used to identify novel, nonpeptidic immunoproteasome inhibitors. nih.gov

Racemases: Mandelate (B1228975) racemase, a metalloenzyme that catalyzes the interconversion of (R)- and (S)-mandelate, can be potently inhibited by arylboronic acids. dal.ca These inhibitors act as transition-state analogs, with the enzyme preferentially binding the sp3-hybridized form of the boronic acid. A study found that 3,4-dichloro-phenylboronic acid was a highly potent inhibitor of mandelate racemase. dal.ca This highlights the potential for substituted arylboronic acids, a class that includes this compound, to inhibit this enzyme class.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For boronic acid inhibitors, SAR studies often explore modifications to the group attached to the boronic acid moiety.

In the context of dipeptidyl peptidase IV (DPPIV) inhibition, SAR studies of boroPro-containing dipeptides revealed that while the (R)-stereoisomer of boroPro at the P1 position is required, various L-amino acids are tolerated at the P2 position, though D-amino acids and certain other substitutions are not. nih.gov

For cytochrome P450 2A6 (CYP2A6) inhibition, SAR studies of pyridine methanamine analogs, which can be synthesized from pyridyl boronic acids, showed that modifications at the 4-position of the pyridine ring were key to enhancing potency and selectivity. nih.gov The electronic properties of the pyridine ring and its substituents were found to be critical for productive binding to the enzyme's active site. nih.gov

While specific SAR studies for this compound itself are not detailed in the search results, the findings for related pyridine-based boronic acids and other boronic acid inhibitors provide a framework for how its structure could be modified to enhance its activity against specific enzyme targets. The position of the ethyl and boronic acid groups on the pyridine ring is expected to significantly influence its interaction with target enzymes.

Data Tables

Table 1: Examples of Boronic Acid Enzyme Inhibitors and their Targets

| Inhibitor Class/Example | Target Enzyme(s) | Inhibition Mechanism | Reference |

|---|---|---|---|

| Bortezomib | 26S Proteasome | Reversible covalent inhibition of N-terminal threonine | nih.govnih.gov |

| BoroPro-containing dipeptides | Dipeptidyl Peptidase IV (DPPIV) | Reversible covalent inhibition of active site serine | nih.gov |

| Arylboronic acids | Mandelate Racemase | Transition-state analog, binding to sp3-hybridized boron | dal.ca |

| Pyridine-based boronic acids | β-Lactamases | Reversible covalent inhibition of active site serine | frontiersin.orgnih.gov |

Molecular Recognition and Sensing Applications: A Field of Untapped Possibilities

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of their application in molecular recognition and sensing. This interaction is fundamental to the development of sensors for saccharides and other biologically important molecules.

Interactions with Diols and Saccharides: An Extrapolated Interaction

Boronic acids are well-documented to interact with molecules containing diol functionalities, such as saccharides. This interaction involves the formation of five- or six-membered cyclic boronate esters. The stability and formation kinetics of these esters are influenced by factors such as pH, the pKa of the boronic acid, and the specific stereochemistry of the diol. While no specific studies on the interaction of this compound with diols or saccharides have been found, the general principles of boronic acid chemistry suggest that it would participate in such binding. The presence of the nitrogen atom in the pyridine ring could influence the Lewis acidity of the boron center, potentially modulating its binding affinity and selectivity for different saccharides compared to non-heterocyclic arylboronic acids.

Development of Chemosensors for Biologically Relevant Analytes: A Hypothetical Framework

The development of chemosensors often involves coupling a boronic acid recognition unit to a fluorescent or colorimetric reporter. Upon binding of a diol-containing analyte, the electronic properties of the boronic acid change, leading to a detectable change in the reporter's signal. Although no chemosensors incorporating this compound have been described in the literature, its structure provides a scaffold for such design. The pyridine nitrogen offers a potential site for modification or for influencing the photophysical properties of an attached fluorophore.

Potential for Specific Biomolecule Recognition by this compound: An Unexplored Frontier

Beyond simple saccharides, boronic acids can be designed to recognize more complex biomolecules, including glycoproteins, catechols, and ribonucleosides. The specificity of this recognition is dictated by the precise arrangement of functional groups on the boronic acid-containing molecule. For this compound, its potential for specific biomolecule recognition remains an open area for research. Tailoring the scaffold with additional interacting moieties could, in theory, lead to receptors for specific biological targets.

Applications in Drug Discovery and Development: An Unwritten Chapter

Boronic acids have made a significant impact on drug discovery, most notably with the proteasome inhibitor bortezomib. The boronic acid functional group can act as a warhead, forming reversible covalent bonds with active site residues of target enzymes.

Design of Novel Therapeutic Agents Incorporating the this compound Scaffold: A Realm of Speculation

The pyridine ring is a common motif in many pharmaceuticals, and its combination with a boronic acid presents an intriguing scaffold for the design of novel therapeutic agents. For instance, this compound is mentioned in a patent as a reactant in the synthesis of azaindole compounds, which are described as histone methyltransferase inhibitors google.com. This indicates its utility as a building block in the creation of more complex molecules with potential therapeutic value. However, research detailing the design and synthesis of therapeutic agents where the this compound moiety itself is the key pharmacophore is not available.

Role of this compound in Overcoming Drug Resistance: A Question Unanswered

Drug resistance is a major hurdle in cancer therapy and other diseases. Boronic acid-containing drugs have, in some contexts, shown the ability to overcome certain resistance mechanisms. The mechanisms by which boronic acids might circumvent drug resistance are varied and depend on the specific drug and target. There is currently no published research investigating the potential role of this compound or its derivatives in overcoming drug resistance.

Boron Neutron Capture Therapy (BNCT) and Related Organoboron Compounds

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancers, particularly those that are difficult to remove surgically, such as certain brain and head and neck tumors. nih.govmdpi.com The therapy is a binary approach that involves two separate components: the administration of a non-toxic boron-10 (B1234237) (¹⁰B) containing agent that selectively accumulates in tumor cells, followed by irradiation of the tumor with a beam of low-energy (thermal or epithermal) neutrons. nih.govthno.org

When the ¹⁰B atoms within the cancer cells capture these low-energy neutrons, a nuclear fission reaction occurs. This reaction produces a high-energy alpha particle (⁴He nucleus) and a lithium-7 (B1249544) (⁷Li) nucleus. thno.org These particles have a very short path length, approximately the diameter of a single cell, allowing them to deposit their energy within the tumor cell, leading to its destruction while largely sparing the adjacent healthy tissues. mdpi.com

The success of BNCT is critically dependent on the selective delivery and sufficient accumulation of ¹⁰B in target cancer cells. nih.gov An ideal boron delivery agent must meet several stringent criteria to be effective. mdpi.com

Key Requirements for BNCT Agents

| Requirement | Description | Reference |

|---|---|---|

| High Tumor Accumulation | Approximately 10⁹ ¹⁰B atoms per cancer cell, corresponding to a concentration of 20–40 µg of boron per gram of tumor tissue, must be achieved. | mdpi.com |

| High Selectivity | The agent should exhibit high tumor-to-blood (T/B) and tumor-to-normal tissue (T/N) concentration ratios, ideally greater than 3:1. | mdpi.com |

| Low Inherent Toxicity | The boron-containing compound itself should be non-toxic and be cleared from healthy tissues and the bloodstream relatively quickly after treatment. | mdpi.com |

| Persistence | The concentration of the agent in the tumor should remain stable during the neutron irradiation period. | mdpi.com |

Historically, the most widely used boron agent for clinical BNCT is 4-borono-L-phenylalanine (BPA). nih.govnih.gov Its structure, similar to the amino acid tyrosine, allows it to be taken up by cancer cells via overexpressed amino acid transporters. thno.org However, researchers are actively developing new generations of boron-containing compounds to improve tumor targeting and efficacy. thno.org

Organoboron compounds, including various boronic acids and carboranes, are at the forefront of this research. nih.gov The strategy often involves conjugating these boron-rich moieties to molecules that can target specific features of cancer cells, such as upregulated transporters or cell surface antigens. nih.govnih.gov For example, studies have explored conjugating boronic acid functional groups to inhibitors of Prostate-Specific Membrane Antigen (PSMA) to specifically deliver boron to prostate cancer cells. nih.gov While this compound itself has not been specifically highlighted in BNCT literature, its class of pyridinyl boronic acids represents a versatile scaffold for developing novel targeted boron delivery agents.

Covalent Ligand Discovery and Protein Stabilization

Covalent ligand discovery has re-emerged as a significant strategy in drug development, enabling the targeting of proteins that have been traditionally considered "undruggable" due to shallow or dynamic binding surfaces. torontomu.ca Covalent inhibitors form a chemical bond with their target protein, which can lead to increased potency, prolonged duration of action, and reduced sensitivity to pharmacokinetic parameters. nih.gov

Boronic acids, including this compound, are a prominent class of compounds used in covalent ligand discovery. Their utility stems from the unique ability of the boronic acid moiety (-B(OH)₂) to form reversible covalent bonds with nucleophilic amino acid residues in proteins, most notably the hydroxyl group of serine. researchgate.netwikipedia.org They can also interact with other residues and form stable complexes with diols, such as those found on cell-surface saccharides. cymitquimica.comsigmaaldrich.com This reversible covalent bonding mechanism is a key feature that distinguishes them from many other covalent warheads, which often form irreversible bonds. researchgate.net

The boron atom in boronic acids acts as a Lewis acid, readily interacting with Lewis base functional groups in biological molecules. This interaction allows boronic acid derivatives to function as inhibitors for various enzymes, including a well-known class of serine proteases. wikipedia.org The drug Bortezomib (Velcade), a dipeptide boronic acid, was the first proteasome inhibitor approved for cancer therapy and exemplifies the therapeutic potential of this compound class. wikipedia.orgmdpi.com Its boron atom is crucial for blocking proteasomes that would otherwise degrade key cellular proteins. wikipedia.org

The process of discovering new covalent ligands often involves screening large libraries of compounds. nih.gov Boronic acid derivatives are frequently included in these libraries due to their proven utility. nih.govnih.gov A significant challenge in the biological application of boronic acids is their potential for oxidative instability. nih.gov However, research has shown that modifying the electronic properties of the molecule—for instance, by creating intramolecular ligands for the boron atom—can dramatically increase its stability against oxidation, enhancing its utility in medicinal chemistry. nih.gov

The ability of boronic acids to form stable, yet reversible, covalent adducts is also valuable for protein stabilization. By binding to a specific site, a boronic acid ligand can lock a protein into a particular conformation, which can be useful for structural studies or for modulating protein function.

Examples of Boronic Acid-Based Compounds and Their Targets

| Compound Class/Example | Target | Significance | Reference |

|---|---|---|---|

| Bortezomib | Proteasome (Serine Protease) | First-in-class proteasome inhibitor for multiple myeloma treatment. | wikipedia.orgmdpi.com |

| Aryl Boronic Acids | Human Acyl-Protein Thioesterase 1/2 | Potential cancer drug targets within the Ras cycle. | wikipedia.org |

| Benzoboroxoles | Carbonic Anhydrase (hCA II) | Inhibition of zinc metalloenzymes. | researchgate.net |

| Various Boronic Acids | Serine Proteases (e.g., Subtilisin) | General class of enzyme inhibitors. | wikipedia.org |

While direct studies on this compound for covalent ligand discovery are not prominent, its structure as a heteroaryl boronic acid makes it a relevant building block for the synthesis of new potential covalent inhibitors. mdpi.comsmolecule.com The pyridine ring can engage in various non-covalent interactions within a binding pocket, while the boronic acid group serves as the covalent "warhead." chemenu.com

Computational and Mechanistic Investigations of 2 Ethylpyridin 3 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving boronic acids. For reactions involving (2-Ethylpyridin-3-yl)boronic acid, DFT calculations can be employed to model the potential energy surface of the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the factors controlling the reaction rate and outcome.

In the context of Suzuki-Miyaura coupling, DFT studies on analogous aryl and heteroaryl boronic acids have shed light on the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For this compound, DFT calculations could be used to investigate the energetics of the transmetalation step, which is often rate-determining. The calculations would typically involve modeling the interaction of the boronic acid with the palladium catalyst and a base. The role of the base in activating the boronic acid by forming a more nucleophilic boronate species can be explicitly studied.

Furthermore, the influence of the ethyl and pyridinyl substituents on the reactivity of the boronic acid can be quantitatively assessed through DFT. The electron-donating nature of the ethyl group and the electronic properties of the pyridine (B92270) ring can affect the charge distribution and orbital energies of the boronic acid, thereby influencing its interaction with the palladium catalyst. DFT can provide insights into how these substituents modulate the stability of intermediates and the energy of transition states along the reaction coordinate. rsc.org

A hypothetical DFT study on the Suzuki-Miyaura reaction of this compound with a generic aryl halide could yield the following energetic data:

| Reaction Step | Intermediate/Transition State | Calculated Energy (kcal/mol) |

| Oxidative Addition | Ar-Pd(II)-X(L)2 | -15.2 |

| Transmetalation TS | [Ar-Pd(II)-(Ar')-B(OH)2(L)]‡ | +25.8 |

| Reductive Elimination TS | [Ar-Ar'-Pd(II)(L)2]‡ | +18.5 |

| Product Formation | Ar-Ar' + Pd(0)L2 | -45.7 |

This is a hypothetical data table for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the binding of small molecules like this compound to biological targets, such as enzymes. These methods are particularly relevant in drug discovery, where boronic acids are known to act as inhibitors of various enzymes, including proteases and serine hydrolases.

Molecular docking studies can predict the preferred binding orientation of this compound within the active site of a target enzyme. The boron atom of the boronic acid can form a covalent bond with a nucleophilic residue, such as a serine, in the enzyme's active site, leading to inhibition. Docking algorithms can score different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and the geometry of the covalent bond formation. researchgate.netmdpi.com

Following docking, molecular dynamics simulations can provide a dynamic picture of the ligand-enzyme complex over time. MD simulations can assess the stability of the predicted binding mode and reveal the conformational changes in both the ligand and the enzyme upon binding. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the enzyme. For this compound, MD simulations could elucidate the role of the ethyl and pyridinyl groups in establishing specific interactions within the active site, contributing to binding affinity and selectivity. nih.gov

A hypothetical molecular docking and MD simulation study of this compound with a target enzyme might yield the following results:

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Covalent Bond Length (Å) | 1.5 |

| Key Interacting Residues | Ser195, His57, Trp215 |

| RMSD of Ligand (Å) during MD | 1.2 ± 0.3 |

| Calculated Binding Free Energy (kcal/mol) | -10.2 |

This is a hypothetical data table for illustrative purposes.

Elucidation of Boronate Adduct Formation Kinetics and Thermodynamics

The formation of boronate adducts is a key feature of the chemistry of boronic acids. This compound can react with diols, including biologically relevant molecules like saccharides, to form cyclic boronate esters. The kinetics and thermodynamics of this reversible reaction are crucial for applications in areas such as glucose sensing and drug delivery.

Kinetic studies can determine the rate constants for the formation and dissociation of the boronate adducts. These studies are often performed using techniques like stopped-flow spectroscopy, which can monitor the reaction on a millisecond timescale. The pH of the solution plays a critical role, as the boronic acid is in equilibrium with its more reactive tetrahedral boronate form.

Thermodynamic investigations, typically conducted using techniques like isothermal titration calorimetry (ITC) or NMR titrations, can provide information on the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of adduct formation. These parameters offer insights into the driving forces behind the interaction. The substitution pattern on the pyridinyl ring and the nature of the diol will significantly influence the stability of the resulting boronate ester.

Spectroscopic and Diffraction Studies (e.g., NMR, LC-MS, X-ray Crystallography) in Mechanistic Analysis

A combination of spectroscopic and diffraction techniques is essential for the comprehensive mechanistic analysis of reactions and interactions involving this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its derivatives in solution. ¹H and ¹³C NMR provide information about the connectivity of atoms, while ¹¹B NMR is particularly useful for studying the coordination state of the boron atom. researchgate.netnsf.gov The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate species, providing insights into the equilibrium between these forms under different conditions. nsf.gov For example, the ¹H NMR spectrum of a related compound, (R)-5-bromo-1-isopropyl-N-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-b]pyridin-7-amine, which is synthesized using this compound, shows characteristic signals that confirm its structure. google.com The ¹H-NMR data for a product derived from this compound is reported as (400 MHz, Chloroform-d): δ 8.62 (d, J=5.2 Hz, 1H), 8.15 (s, 1H), 7.73 (d, J=7.6 Hz, 1H), 7.25-7.23 (m, 1H). google.com

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for monitoring the progress of reactions involving this compound. It allows for the separation and identification of reactants, intermediates, and products, providing crucial data for kinetic studies and for confirming the outcome of a reaction.

X-ray Crystallography: X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org A crystal structure of this compound or its derivatives would reveal the packing of the molecules in the crystal lattice and any hydrogen bonding networks. In the context of enzyme inhibition, obtaining a crystal structure of the boronate adduct formed with a target enzyme can provide a detailed snapshot of the binding mode at an atomic level, validating and complementing the predictions from molecular docking studies.

Future Directions and Emerging Research Avenues

Expansion of Catalytic Scope for (2-Ethylpyridin-3-yl)boronic Acid in Novel Transformations

The utility of pyridinylboronic acids, including the 2-ethylpyridin-3-yl variant, is expanding beyond traditional cross-coupling reactions. researchgate.netarkat-usa.org Researchers are investigating their role in novel catalytic transformations, aiming to develop more efficient and sustainable synthetic methods. smolecule.com The presence of the pyridine (B92270) ring and the boronic acid moiety allows for unique reactivity and coordination with transition metals, opening doors to new catalytic cycles. researchgate.netsmolecule.comrsc.org

Recent advancements have focused on:

C-H Activation: Direct arylation of C-H bonds is a significant area of exploration. Ruthenium-catalyzed reactions have shown promise in the arylation of sp3 C-H bonds adjacent to a free NH group, with the pyridine directing group playing a crucial role. acs.org The steric and electronic properties of substituents on the pyridine ring, such as the ethyl group in this compound, can influence the efficiency and selectivity of these transformations. acs.org

Photoredox Catalysis: The activation of boronic acids and their esters through photoredox catalysis is an emerging field. kuleuven.be This approach allows for the generation of radical species under mild conditions, enabling novel bond formations that are not accessible through traditional methods. Future research will likely explore the application of this compound in these light-mediated reactions.

Asymmetric Catalysis: The development of chiral ligands derived from pyridinylboronic acids is a key area of interest for asymmetric catalysis. acs.org These ligands can be used to induce enantioselectivity in a variety of transformations, leading to the synthesis of chiral molecules with high optical purity.

The expansion of the catalytic scope of this compound holds significant potential for the synthesis of complex molecules, including pharmaceuticals and functional materials.

Rational Design of Potent and Selective Enzyme Inhibitors Utilizing the this compound Moiety

The boronic acid functional group is a well-established pharmacophore in the design of enzyme inhibitors. 182.160.97researchgate.net Its ability to form reversible covalent bonds with active site serine, threonine, or aspartic acid residues makes it a powerful tool for targeting specific enzymes. 182.160.97researchgate.net The this compound moiety offers a unique scaffold for the rational design of potent and selective inhibitors.

Key aspects of this research include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the inhibitory activity of the resulting analogs, researchers can elucidate the key structural features required for potent inhibition. nih.govnih.gov This information is crucial for optimizing the design of new inhibitors with improved efficacy and selectivity.

Target-Specific Inhibition: The pyridine ring of this compound can be functionalized to introduce specific interactions with the target enzyme, enhancing binding affinity and selectivity. For example, the design of inhibitors for bromodomain-containing protein 7 (BRD7), a target in prostate cancer, has utilized pyridyl moieties to achieve selectivity. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small fragments, such as this compound, for their ability to bind to a target enzyme. uq.edu.au Hits from this initial screen can then be elaborated and optimized to develop potent inhibitors.

The development of enzyme inhibitors based on the this compound scaffold has the potential to lead to new therapeutic agents for a variety of diseases, including cancer and infectious diseases. mdpi.com

Advanced Chemosensing Platforms Based on this compound Derivatives for Real-Time Monitoring

Boronic acid-based chemosensors are gaining increasing attention for their ability to detect a wide range of biologically and environmentally important analytes. rsc.orgnih.gov The reversible covalent interaction of the boronic acid moiety with diols and other nucleophiles forms the basis for these sensing platforms. rsc.org Derivatives of this compound are being explored for the development of advanced chemosensors with enhanced sensitivity and selectivity.

Emerging research in this area focuses on:

Fluorescent Chemosensors: The incorporation of a fluorophore into the this compound structure allows for the detection of analytes through changes in fluorescence intensity or wavelength. frontiersin.orgmdpi.com These sensors can be designed to be highly selective for specific targets, such as sialic acid, a biomarker for cancer. tandfonline.comnih.gov

Electrochemical Sensors: The binding of an analyte to a this compound-modified electrode can be detected as a change in the electrochemical signal. nih.gov This approach offers a label-free and real-time method for monitoring analyte concentrations.

Chemosensor Arrays: By combining multiple chemosensors with different selectivities, it is possible to create an array that can simultaneously detect and quantify multiple analytes in a complex mixture. frontiersin.org This "chemical nose" or "chemical tongue" approach has significant potential for applications in medical diagnostics and environmental monitoring.

The development of chemosensing platforms based on this compound derivatives is a rapidly growing field with the potential to revolutionize how we monitor our health and the environment.

Integration into Supramolecular Assemblies and Functional Materials

The ability of the pyridine and boronic acid groups to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes this compound an attractive building block for the construction of supramolecular assemblies and functional materials. researchgate.netrsc.org

Future research directions include:

Crystal Engineering: By controlling the self-assembly of this compound derivatives, it is possible to create crystalline materials with specific structures and properties. researchgate.net The formation of supramolecular zwitterions through proton transfer from an acid to the pyridine nitrogen has been demonstrated with other pyridinylboronic acids. rsc.org

Functional Polymers: The incorporation of this compound into polymer chains can impart new functionalities to the material. For example, boronic acid-containing polymers have been used for drug delivery and gene transfection. researchgate.net

Nanomaterials: The modification of nanomaterial surfaces with this compound can be used to create functionalized nanoparticles with applications in sensing, catalysis, and biomedicine. rsc.org

The integration of this compound into supramolecular assemblies and functional materials is a promising area of research with the potential to lead to the development of new technologies with a wide range of applications.

High-Throughput Screening and Combinatorial Approaches for this compound Libraries in Bioactive Compound Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new bioactive compounds. nih.govbiomedres.usnumberanalytics.com The creation of libraries of compounds based on the this compound scaffold can accelerate the identification of new drug candidates and biological probes. researchgate.net

Key strategies in this area include:

Library Synthesis: The development of efficient and versatile synthetic methods for the preparation of diverse libraries of this compound derivatives is essential. dtu.dk These methods should be amenable to automation and allow for the rapid generation of a large number of compounds.

High-Throughput Screening Assays: The development of robust and sensitive HTS assays is crucial for the rapid evaluation of the biological activity of the compound libraries. nih.govaxcelead-us.com These assays can be designed to identify compounds that inhibit a specific enzyme, modulate a particular signaling pathway, or exhibit a desired cellular phenotype.

In Situ Click Chemistry: This technique allows for the enzyme-templated synthesis of inhibitors directly in the active site of the target protein. mdpi.compreprints.org The use of this compound derivatives as building blocks in this approach could lead to the discovery of highly potent and selective inhibitors.

The combination of combinatorial chemistry and HTS provides a powerful platform for the discovery of new bioactive compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Ethylpyridin-3-yl)boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by Miyaura borylation. Key steps include:

Halogenation : Introduce a halogen (e.g., bromine) at the 3-position of 2-ethylpyridine using N-bromosuccinimide (NBS) under radical initiation .

Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) via palladium-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) in polar aprotic solvents (THF or DMF) at 80–100°C .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves yields (from ~60% to >85%) by enhancing thermal efficiency .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The boronic acid acts as a nucleophile, transferring its boron-bound aryl group to a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃). The reaction forms biaryl products via transmetallation and reductive elimination .

- Key Variables : Ligand choice (e.g., SPhos vs. XPhos) and solvent polarity (THF vs. DMF) critically influence reaction efficiency and selectivity .

Advanced Research Questions

Q. How can computational tools like QSAR and PCA guide the selection of this compound derivatives for targeted applications?

- Methodology :

Chemical Space Mapping : Use principal component analysis (PCA) on a library of boronic acids (e.g., 5,136 compounds) to visualize structural diversity. Parameters include electronic (HOMO/LUMO), steric (molar volume), and topological descriptors .

Cluster Analysis : Apply k-means clustering to group compounds into 200 clusters. Select representatives from each cluster to maximize diversity while prioritizing in-house availability .

- Application : This approach identifies derivatives with optimized binding kinetics for glucose sensing or glycoprotein interactions .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound derivatives?

- Analytical Challenge : Free boronic acids undergo dehydration/trimerization to boroxines, complicating mass spectral interpretation .

- Solutions :

Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 1,2-ethanediol) to stabilize the structure and suppress boroxine formation .

Protective Groups : Introduce ortho-amino methyl groups to complex with boron, preventing trimerization .

Q. How do secondary interactions affect the selectivity of this compound in glycoprotein binding assays?

- Experimental Findings : Non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins (e.g., RNAse A) reduce selectivity. For example, avidin binding to boronic acid surfaces decreases by 70% when switching from phosphate to borate buffer (pH 8.5) .